![molecular formula C18H19NO5 B267194 2-({[4-(2-Ethoxyethoxy)phenyl]amino}carbonyl)benzoic acid](/img/structure/B267194.png)
2-({[4-(2-Ethoxyethoxy)phenyl]amino}carbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[4-(2-Ethoxyethoxy)phenyl]amino}carbonyl)benzoic acid, commonly known as Boc-phenylalanine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes in the human body.
Wirkmechanismus
The mechanism of action of Boc-phenylalanine is not well understood, but it is believed to be similar to that of phenylalanine. Phenylalanine is converted to tyrosine in the body, which is then used to synthesize several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. These neurotransmitters play a crucial role in the regulation of mood, appetite, and other physiological processes.
Biochemical and Physiological Effects:
Boc-phenylalanine has several biochemical and physiological effects, including the stimulation of protein synthesis and the regulation of neurotransmitter levels. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Boc-phenylalanine in lab experiments is its ability to be easily synthesized using well-established methods. This compound is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using Boc-phenylalanine is its high cost, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for the research and development of Boc-phenylalanine. One potential direction is the synthesis of novel peptides and proteins using this compound as a building block. Another potential direction is the investigation of the potential therapeutic applications of Boc-phenylalanine and its derivatives, particularly in the treatment of neurodegenerative diseases and cancer.
Conclusion:
In conclusion, Boc-phenylalanine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound can be easily synthesized using well-established methods and has several potential applications in the synthesis of peptides and proteins. Boc-phenylalanine has several biochemical and physiological effects, including the stimulation of protein synthesis and the regulation of neurotransmitter levels. Although there are some limitations to using this compound in lab experiments, there are several future directions for the research and development of Boc-phenylalanine, including the investigation of its potential therapeutic applications.
Synthesemethoden
The synthesis of Boc-phenylalanine is a complex process that involves several steps. One of the most common methods used for synthesizing this compound is the Fmoc-based solid-phase peptide synthesis (SPPS) method. In this method, the Fmoc-protected amino acid is first attached to a resin, followed by the addition of the Boc-protecting group. The Boc group is then removed using a suitable acid, and the resulting product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Boc-phenylalanine has several potential applications in scientific research, particularly in the development of new drugs. This compound can be used as a building block for the synthesis of peptides and proteins, which are important components of many drugs. Peptides and proteins have several advantages over small-molecule drugs, including high specificity and potency, low toxicity, and the ability to target intracellular proteins.
Eigenschaften
Produktname |
2-({[4-(2-Ethoxyethoxy)phenyl]amino}carbonyl)benzoic acid |
---|---|
Molekularformel |
C18H19NO5 |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
2-[[4-(2-ethoxyethoxy)phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C18H19NO5/c1-2-23-11-12-24-14-9-7-13(8-10-14)19-17(20)15-5-3-4-6-16(15)18(21)22/h3-10H,2,11-12H2,1H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
VUVOUDNCVVMYFD-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Kanonische SMILES |
CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.